molecular formula C20H19F3N4O3S B12484336 3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12484336
M. Wt: 452.5 g/mol
InChI Key: LRYXTJLVPIKUMM-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Nitrobenzamide Formation: The nitro group is introduced through nitration reactions, typically using nitric acid and sulfuric acid.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with the nitrobenzamide derivative under conditions that promote the formation of the carbamothioyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

    Oxidation: Products may include pyrrolidine N-oxides.

    Reduction: Products include the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Trifluoromethyl Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene.

    Nitrobenzamides: Compounds with nitrobenzamide moieties, such as 4-nitrobenzamide.

Uniqueness

The combination of the pyrrolidine ring, trifluoromethyl group, and nitrobenzamide moiety in a single molecule makes 3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide unique

Properties

Molecular Formula

C20H19F3N4O3S

Molecular Weight

452.5 g/mol

IUPAC Name

3-methyl-4-nitro-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H19F3N4O3S/c1-12-10-13(4-6-16(12)27(29)30)18(28)25-19(31)24-15-11-14(20(21,22)23)5-7-17(15)26-8-2-3-9-26/h4-7,10-11H,2-3,8-9H2,1H3,(H2,24,25,28,31)

InChI Key

LRYXTJLVPIKUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3)[N+](=O)[O-]

Origin of Product

United States

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